2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
Description
This pyrimidin-4-amine derivative features a central pyrimidine ring substituted with a 6-methyl group and a 4-(ethylsulfonyl)piperazinyl moiety. The N-(p-tolyl) group (4-methylphenyl) at the 4-position contributes to its lipophilicity.
Properties
IUPAC Name |
2-(4-ethylsulfonylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-4-26(24,25)23-11-9-22(10-12-23)18-19-15(3)13-17(21-18)20-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPFBKNVOWCSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine core with a suitable piperazine derivative.
Final coupling: The final step involves the coupling of the intermediate with p-toluidine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine moieties, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of other complex molecules and as a reference compound in analytical studies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Piperazine/piperidine Substituents
- Target Compound : The 4-(ethylsulfonyl)piperazine group introduces polarity and hydrogen-bonding capacity.
- Compound : 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine replaces the ethylsulfonyl with a chloro-fluorobenzoyl group, increasing steric bulk and lipophilicity. This substitution may reduce solubility but enhance target affinity in hydrophobic binding pockets .
Pyrimidine Ring Substituents
- (7a–e) : 6-Chloro substituents in quinazoline derivatives (e.g., 7a) withdraw electrons, which may alter binding kinetics in enzymatic targets .
Aromatic Amine Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
